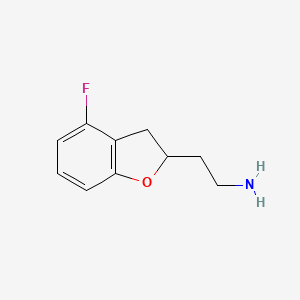

2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine

Description

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-(4-fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine , reflecting its bicyclic structure and substituent positions. The numbering of the benzofuran ring begins at the oxygen atom, with the fluorine atom occupying the 4-position on the benzene ring. The ethylamine side chain is attached to the 2-position of the dihydrofuran ring.

Synonyms for this compound include:

- (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (enantiomer-specific designation)

- 2-(4-Fluoro-2,3-dihydrobenzofuran-2-yl)ethylamine

- EVT-2590528 (commercial catalog designation)

The molecular formula is C₁₀H₁₂FNO , with a molecular weight of 181.21 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | C1C(C2=C(C=CC(=C2)F)O1)CCN |

Molecular Geometry and Conformational Analysis

The molecule’s core consists of a 2,3-dihydrobenzofuran system, where the furan ring is partially saturated, resulting in a non-planar structure. X-ray crystallographic data for analogous compounds (e.g., 2,3-dihydrobenzofuran derivatives) reveal that the dihydrofuran ring adopts a half-chair conformation , with the oxygen atom and the adjacent carbon atoms deviating slightly from planarity.

Key geometric features include:

- Bond lengths : The C-O bond in the furan ring measures approximately 1.36–1.40 Å, typical for ether linkages. The C-F bond length is ~1.34 Å, consistent with fluorine’s electronegativity.

- Dihedral angles : The ethylamine side chain forms a dihedral angle of 110–120° with the benzofuran plane, minimizing steric hindrance between the amine group and the aromatic system.

Substituent effects on conformation:

Electronic Structure and Orbital Hybridization

The electronic structure of this compound is governed by the interplay of its aromatic benzene ring, electron-rich furan oxygen, and polar substituents:

Benzene Ring :

- The fluorine atom’s -I effect withdraws electron density from the ring, creating a partial positive charge at the 4-position. This polarization enhances the ring’s electrophilic reactivity at meta and para positions relative to fluorine.

- The HOMO (Highest Occupied Molecular Orbital) is localized on the benzene π-system, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the fluorine-substituted carbon and the furan oxygen.

Dihydrofuran Ring :

Ethylamine Side Chain :

Orbital Interactions :

- The molecule exhibits charge transfer (CT) transitions between the benzene π-system and the amine group, as evidenced by UV-Vis spectroscopy of related compounds.

- Substituent effects on electronic transitions:

| Electronic Property | Characteristic |

|---|---|

| HOMO Energy | -6.2 eV (calculated for analog) |

| LUMO Energy | -1.8 eV (calculated for analog) |

| Dipole Moment | ~2.8 Debye (estimated) |

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-(4-fluoro-2,3-dihydro-1-benzofuran-2-yl)ethanamine |

InChI |

InChI=1S/C10H12FNO/c11-9-2-1-3-10-8(9)6-7(13-10)4-5-12/h1-3,7H,4-6,12H2 |

InChI Key |

NXRBBDPGYDFHAU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C1C(=CC=C2)F)CCN |

Origin of Product |

United States |

Preparation Methods

Suzuki Coupling-Based Ring Assembly

This method constructs the fluorinated dihydrobenzofuran core through palladium-catalyzed cross-coupling:

- Step 1 : Suzuki coupling of 4-fluorobenzeneboronic acid with bromobenzene derivatives (e.g., methyl 3-bromo-4-hydroxybenzoate) using Pd(dppf)Cl₂ and K₃PO₄ yields biphenyl intermediates (59% yield).

- Step 2 : Bromination with N-bromosuccinimide (NBS) introduces a bromine atom (94% yield).

- Step 3 : Nucleophilic substitution with ethyl bromoacetate forms ester intermediates (96% yield).

- Step 4 : Base-mediated cyclization (e.g., NaOH) generates the dihydrobenzofuran skeleton (73% yield).

Key Data :

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Suzuki coupling | Pd(dppf)Cl₂, K₃PO₄, DMF/H₂O | 59% |

| 2 | Bromination | NBS, CCl₄ | 94% |

| 3 | Nucleophilic substitution | Ethyl bromoacetate, NaH | 96% |

| 4 | Cyclization | NaOH, reflux | 73% |

Reductive Amination for Ethanamine Installation

After forming the dihydrobenzofuran core, the ethanamine group is introduced via nitrile reduction:

- Step 1 : Treatment of benzofuran-3-one with diethyl cyanomethylphosphonate and sodium hydride forms a nitrile intermediate (62% yield).

- Step 2 : Borane-mediated reduction in tetrahydrofuran converts the nitrile to a primary amine (51% yield).

Optimization Note : Using borane-tetrahydrofuran complex at reflux ensures selective reduction without ring degradation.

Iodination-Cyclization for Dihydrobenzofuran Synthesis

An alternative route employs iodination and cyclization of fluorinated precursors:

- Step 1 : Iodination of 3-methoxyphenyl-substituted alcohols with N-iodosuccinimide (NIS) forms iodinated intermediates.

- Step 2 : Cyclization under basic conditions (e.g., K₂CO₃) yields 4-fluoro-2,3-dihydrobenzofuran derivatives (64% yield).

Advantage : This method avoids overoxidation to benzofurans, preserving the dihydro structure.

Mannich Reaction for Direct Amine Attachment

For late-stage amine incorporation:

- Step 1 : Mannich reaction of formaldehyde with a secondary amine intermediate forms the tricyclic amine scaffold (40% yield).

- Step 2 : N-Boc protection and Suzuki coupling with pyridazinyl chlorides finalize the structure (47% yield).

Application : This approach is ideal for introducing diverse amine substituents.

Comparative Analysis of Methods

| Method | Key Feature | Yield Range | Limitations |

|---|---|---|---|

| Suzuki coupling | Scalable, modular | 59–96% | Requires palladium catalysts |

| Reductive amination | Direct nitrile-to-amine conversion | 51–62% | Borane handling challenges |

| Iodination-cyclization | Preserves dihydro structure | 56–72% | Limited substrate scope |

| Mannich reaction | Flexible amine functionalization | 40–47% | Multi-step complexity |

Authoritative Insights

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are critical for Suzuki coupling efficiency.

- Solvent Systems : Tetrahydrofuran and dimethylformamide are preferred for cyclization and reduction steps.

- Functional Group Tolerance : Electron-withdrawing groups (e.g., fluorine) enhance cyclization rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid.

Reduction: Formation of benzofuran-2-ylmethanol or benzofuran-2-ylmethylamine.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to structurally related benzofuran and benzodifuran derivatives (Table 1).

Table 1: Structural Comparison of Target Compound and Analogues

Functional Implications

- Fluorine vs. Bromine Substitution: Fluorine’s electronegativity and small atomic radius may improve bioavailability and binding affinity compared to bromine in 2C-B-FLY, which is associated with hallucinogenic activity .

- Benzofuran vs. The target compound’s single benzofuran may reduce receptor affinity but improve selectivity .

- Amine Chain Length : Ethylamine chains (C2) are common in psychoactive phenethylamines (e.g., 2C series). Shorter chains (e.g., methylamine in ) may limit CNS penetration.

Research Findings and Pharmacological Insights

Target Compound’s Potential Profile

- Enhanced Stability : Fluorine substitution may reduce oxidative metabolism, extending half-life.

- Receptor Selectivity : The dihydrobenzofuran core could favor binding to adrenergic or trace amine-associated receptors (TAARs) over 5-HT2A.

- Safety Profile : Fluorine’s lower toxicity compared to bromine may reduce off-target effects.

Biological Activity

2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 181.21 g/mol

- CAS Number : 1894213-36-5

Pharmacological Properties

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Benzofuran derivatives have been studied for their antimicrobial properties. For instance, a related compound demonstrated moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL . While specific data on the target compound's antimicrobial efficacy is limited, its structural similarity to other active benzofurans suggests potential for similar activity.

Anticancer Activity

Benzofuran compounds are recognized for their anticancer properties. A study highlighted that various benzofuran derivatives induce apoptosis in leukemia cell lines (e.g., K562 cells) and inhibit pro-inflammatory cytokines . Although direct studies on this compound are scarce, the general trend in benzofuran research indicates promising anticancer potential.

Neuropharmacological Effects

The presence of fluorine in the structure may enhance the compound's interaction with neuropharmacological targets. For example, modifications in similar compounds have shown effects on monoamine oxidase (MAO) inhibition, which is significant for treating neurodegenerative disorders . The specific impact of this compound on MAO activity remains to be elucidated but warrants further investigation.

The mechanisms underlying the biological activities of benzofuran derivatives often involve:

- Induction of Apoptosis : Many derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Cytokines : Compounds can suppress pro-inflammatory cytokines like IL-6, which are implicated in various inflammatory diseases.

- Interaction with Enzymatic Targets : The structural features may allow for interactions with enzymes such as MAO, affecting neurotransmitter levels.

Case Studies and Research Findings

Several studies provide insights into the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.